(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide
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Overview
Description
(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. The purpose of
Scientific Research Applications
Glycine Transporter Inhibition
One significant application of this compound is in the field of glycine transporter inhibition. The related compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibited potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile, increasing glycine concentration in cerebrospinal fluid in rats (Yamamoto et al., 2016).
NK-1 Antagonist Activity
Regioselective pyridine metallation chemistry involving similar compounds has been used to produce molecules like N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide, exhibiting NK-1 antagonist activity. This demonstrates potential application in the development of NK-1 antagonists (Jungheim et al., 2006).
Antimicrobial Activity
Compounds with structural similarities, like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, have shown antimicrobial properties. Such properties suggest potential application in the development of new antimicrobial agents (Rathod & Solanki, 2018).
Synthesis of Complex Heterocyclic Compounds
The synthesis processes involving related chemical structures have contributed to the development of various heterocyclic compounds. These synthesized compounds have applications in diverse areas such as pharmaceuticals and material sciences (Bradiaková et al., 2009).
Crop Protection
Similar compounds, like 3-bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide, have demonstrated efficacy as crop-protecting agents. This suggests potential use in agricultural applications, particularly in pest management (Lim et al., 2019).
properties
CAS RN |
1116118-27-4 |
---|---|
Product Name |
(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide |
Molecular Formula |
C19H17ClF3N3O |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
(3S)-1-(3-chloropyridin-2-yl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17ClF3N3O/c1-12-11-26(17-16(20)3-2-9-24-17)10-8-15(12)18(27)25-14-6-4-13(5-7-14)19(21,22)23/h2-9,12H,10-11H2,1H3,(H,25,27)/t12-/m1/s1 |
InChI Key |
IYXRQYVHUISAIP-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
SMILES |
CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
Canonical SMILES |
CC1CN(CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=C(C=CC=N3)Cl |
synonyms |
(S)-1-(3-Chloropyridin-2-yl)-3-methyl-N-(4-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine- 4-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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